(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone
Description
The compound "(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone" is a dihydroisoquinoline derivative characterized by a methanone group linked to an o-tolyl (2-methylphenyl) moiety and a substituted phenoxymethyl group at position 1 of the isoquinoline scaffold. Key structural features include:
- 6,7-Dimethoxy groups: These electron-donating substituents likely enhance aromatic π-π interactions and influence solubility.
- 4-Isopropylphenoxymethyl group: The bulky isopropyl substituent may increase lipophilicity and steric effects compared to simpler alkyl or aryloxy analogs.
This structure shares a core dihydroisoquinoline framework with several pharmacologically active compounds, making it a candidate for exploration in drug discovery, particularly in neurological or oncological contexts .
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO4/c1-19(2)21-10-12-23(13-11-21)34-18-26-25-17-28(33-5)27(32-4)16-22(25)14-15-30(26)29(31)24-9-7-6-8-20(24)3/h6-13,16-17,19,26H,14-15,18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAQXERJCPVNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone is a synthetic derivative with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure
The chemical formula of this compound is , indicating a complex structure that includes multiple functional groups conducive to biological activity. The presence of isoquinoline and methanone moieties contributes to its pharmacological properties.
Research indicates that compounds similar to this one may act on various biological pathways. Specifically, they can modulate neurotransmitter systems and potentially influence sodium channel activity, which is crucial in pain signaling and neurological disorders.
Key Mechanisms:
- Sodium Channel Inhibition : Analogous compounds have been shown to inhibit voltage-gated sodium channels (Nav), particularly Nav 1.7. This inhibition is beneficial for treating chronic pain conditions by reducing neuronal excitability .
- Receptor Modulation : The compound may also interact with muscarinic acetylcholine receptors, which are involved in numerous neurological processes .
Biological Activity Data
A summary of biological activities associated with this compound and its analogs is presented below:
Case Studies and Research Findings
Several studies have examined the biological effects of compounds similar to (1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone:
- Chronic Pain Models : In animal models, compounds targeting Nav channels demonstrated significant reductions in pain responses, suggesting potential for clinical applications in pain management .
- Cognitive Enhancement : Research on muscarinic receptor modulators has shown improvements in memory and learning tasks in rodent models, indicating possible benefits for neurodegenerative conditions .
- Oxidative Stress Studies : The antioxidant effects of related compounds were evaluated in vitro, showing a reduction in markers of oxidative damage in neuronal cells .
Scientific Research Applications
Overview
The compound (1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone is a complex organic molecule belonging to the class of tetrahydroisoquinolines. This class is known for its diverse biological activities and potential therapeutic applications. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Medicinal Chemistry
The compound has shown potential in various therapeutic areas due to its interaction with biological receptors and enzymes. Some notable applications include:
- Anticancer Activity : Research indicates that tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in the inflammatory response.
Neuropharmacology
Studies suggest that compounds similar to (1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone may possess neuroprotective properties. They could be beneficial in treating neurodegenerative diseases by:
- Modulating neurotransmitter systems.
- Protecting neuronal cells from oxidative stress.
Case Studies and Research Findings
Chemical Reactions Analysis
Core Structural Features and Potential Reaction Sites
The molecule contains key functional groups susceptible to chemical transformations:
-
Dihydroisoquinolinone ring : The partially hydrogenated isoquinoline system may undergo redox reactions (e.g., oxidation/reduction).
-
Methoxy groups (6,7-dimethoxy) : Electron-donating groups that could influence electrophilic substitution reactions.
-
Phenoxy-methyl substituent (4-isopropylphenoxy) : The ether linkage may participate in nucleophilic substitutions or cleavage under acidic/basic conditions.
-
Ketone group (o-tolylmethanone) : A reactive carbonyl group, prone to nucleophilic attacks (e.g., Grignard reagents, hydride reductions).
Hypothetical Reaction Pathways
While no direct experimental data exists for this compound, analogous reactions from similar dihydroisoquinolinones and ketone-containing structures include:
Hydrolysis of the Ketone
The ketone group could undergo hydrolysis under acidic/basic conditions, yielding carboxylic acids or alcohols. For example:
Note: This is a general reactivity trend observed in ketones .
Reduction of the Dihydroisoquinolinone
The partially saturated isoquinolinone ring may undergo catalytic hydrogenation to yield fully saturated isoquinoline derivatives:
Supporting evidence: Related isoquinolinones show similar reactivity under hydrogenation conditions .
Cleavage of the Phenoxy-Methyl Group
The phenoxy-methyl ether linkage could undergo acid-catalyzed cleavage, yielding a phenol and a methylene group:
Relevance: Ether cleavage is a well-documented reaction in organic chemistry .
Comparison of Related Compounds
Limitations and Research Gaps
-
No direct experimental data : The search results do not provide specific reaction pathways or conditions for the target compound.
-
Structural analogs : While related compounds (e.g., CID 43949187) share the 6,7-dimethoxy-dihydroisoquinolinone core, their substituents differ (e.g., thiophenyl vs. o-tolyl ketone), limiting direct comparisons.
-
Patent relevance : The EP1097158 patent discusses ligands for metal-catalyzed processes but does not address the current compound’s reactivity .
Comparison with Similar Compounds
Key Observations :
- R<sup>1</sup> Substituents: The 4-isopropylphenoxy group in the target compound confers higher hydrophobicity compared to the 4-methoxyphenoxy group in the fluorophenyl analog .
Physicochemical and Pharmacokinetic Properties
- LogP : The isopropyl and o-tolyl groups likely elevate LogP compared to methoxy or fluorophenyl analogs, suggesting enhanced membrane permeability but reduced aqueous solubility .
- Metabolic Stability : The ortho-methyl group in o-tolyl may slow oxidative metabolism relative to unsubstituted phenyl rings .
Computational and Virtual Screening Insights
- Similarity Metrics : The target compound shares ~70% Tanimoto similarity with compound 6h (phenyl analog) using MACCS fingerprints, aligning with the "similar property principle" . However, activity cliffs (similar structures with divergent activities) remain a risk .
Q & A
Basic Question: What are the primary synthetic routes for this compound, and how can its purity be validated?
Answer:
The compound can be synthesized via microwave-assisted cyclization, as demonstrated for structurally similar dihydroisoquinoline derivatives. For example, microwave irradiation (360 W, 5 minutes) with indium(III) chloride as a catalyst achieved a 63% yield in a related synthesis . Key steps include:
- Intermediate preparation : Formation of substituted chalcones or enaminones.
- Cyclization : Microwave acceleration reduces reaction time compared to traditional acid/base methods.
Validation : - 1H/13C-NMR : Compare chemical shifts (e.g., methoxy groups at δ ~3.74–3.90 ppm, aromatic protons at δ ~6.47–6.82 ppm) with reference data .
- HPLC-MS : Quantify impurities using protocols from pharmaceutical standards (e.g., EP impurity profiling) .
Advanced Question: How can reaction conditions be optimized to minimize byproducts like N-alkylation adducts?
Answer:
Byproduct formation often arises from competitive alkylation at the isoquinoline nitrogen. Mitigation strategies include:
- Catalyst screening : Test Lewis acids (e.g., InCl₃, ZnCl₂) to enhance regioselectivity .
- Solvent polarity : Use dichloromethane/di-isopropylether mixtures to favor cyclization over alkylation .
- Temperature control : Microwave irradiation enables rapid heating, reducing side reactions .
Analytical validation : Monitor reaction progress via in situ FTIR or LC-MS to detect intermediates.
Basic Question: What spectroscopic techniques are critical for confirming the compound’s structure?
Answer:
- 1H-NMR : Identify methoxy protons (δ 3.74–3.90 ppm) and aromatic splitting patterns (e.g., doublets at δ 6.59 ppm, J=1.96–3.8 Hz) .
- 13C-NMR : Confirm carbonyl groups (δ ~170 ppm) and quaternary carbons in the isoquinoline core .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., dihedral angles between fused rings) .
Advanced Question: How can enantiomeric purity be ensured if the compound has chiral centers?
Answer:
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients (e.g., 90:10 v/v) to separate enantiomers.
- Circular dichroism (CD) : Compare optical rotation with enantiomerically pure standards .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., (S)-4-phenyl-2-oxazolidinone) during key steps to control stereochemistry .
Basic Question: What are common impurities in the synthesis, and how are they quantified?
Answer:
- Impurity sources : Unreacted intermediates (e.g., 4-isopropylphenoxy precursors) or oxidation byproducts.
- Quantification :
Advanced Question: How can contradictions in NMR data between studies be resolved (e.g., δ shifts for methoxy groups)?
Answer:
Discrepancies may arise from solvent effects, pH, or crystallographic packing. Resolution methods:
- Standardized conditions : Record spectra in deuterated DMSO or CDCl₃ at 25°C.
- Density functional theory (DFT) : Calculate expected shifts and compare with experimental data .
- Cross-validation : Use X-ray structures to confirm substituent orientations influencing chemical shifts .
Basic Question: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence polarization assays.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Membrane permeability : Perform Caco-2 monolayer studies to predict bioavailability .
Advanced Question: How can structure-activity relationships (SAR) be systematically studied for this compound?
Answer:
- Substituent variation : Synthesize analogs with modified groups (e.g., replacing isopropyl with cyclopropyl or altering methoxy positions) .
- Pharmacophore mapping : Use Schrödinger’s Phase™ or MOE® to identify critical binding motifs.
- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .
Advanced Question: What methodologies assess the compound’s environmental impact (e.g., biodegradation)?
Answer:
- OECD 301F test : Measure aerobic biodegradation in activated sludge .
- QSAR modeling : Predict bioaccumulation (logP) and toxicity (e.g., ECOSAR®) .
- LC-MS/MS : Detect degradation products in simulated wastewater .
Advanced Question: How can computational methods predict metabolic pathways?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
